N~4~-benzyl-N~6~-(3-chlorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
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Overview
Description
N4-benzyl-N6-(3-chlorophenyl)-1-phenylpyrazolo[3,4-d]pyrimidine-4,6-diamine is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its potential biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The unique structure of this compound, which includes a pyrazolo[3,4-d]pyrimidine core, contributes to its diverse pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-benzyl-N6-(3-chlorophenyl)-1-phenylpyrazolo[3,4-d]pyrimidine-4,6-diamine typically involves the formation of the pyrazolo[3,4-d]pyrimidine core followed by the introduction of the benzyl and chlorophenyl groups. One common method involves the cyclization of appropriate hydrazine derivatives with β-diketones to form the pyrazole ring, which is then fused with a pyrimidine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
N4-benzyl-N6-(3-chlorophenyl)-1-phenylpyrazolo[3,4-d]pyrimidine-4,6-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or chlorophenyl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may yield amines or alcohols .
Scientific Research Applications
N4-benzyl-N6-(3-chlorophenyl)-1-phenylpyrazolo[3,4-d]pyrimidine-4,6-diamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its anticancer, anti-inflammatory, and antimicrobial properties.
Mechanism of Action
The mechanism of action of N4-benzyl-N6-(3-chlorophenyl)-1-phenylpyrazolo[3,4-d]pyrimidine-4,6-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. This compound may inhibit the activity of certain kinases, leading to the disruption of cellular signaling pathways involved in cancer cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
- N4-benzyl-N6-(3-chlorophenyl)-1-methylpyrazolo[3,4-d]pyrimidine-4,6-diamine
- N4-benzyl-N6-(3-chlorophenyl)-1-phenylpyrazolo[3,4-d]pyrimidine-4,6-diamine
Uniqueness
N4-benzyl-N6-(3-chlorophenyl)-1-phenylpyrazolo[3,4-d]pyrimidine-4,6-diamine is unique due to its specific substitution pattern, which imparts distinct biological activities compared to other similar compounds. The presence of the benzyl and chlorophenyl groups enhances its binding affinity to molecular targets, making it a promising candidate for drug development .
Properties
Molecular Formula |
C24H19ClN6 |
---|---|
Molecular Weight |
426.9 g/mol |
IUPAC Name |
4-N-benzyl-6-N-(3-chlorophenyl)-1-phenylpyrazolo[3,4-d]pyrimidine-4,6-diamine |
InChI |
InChI=1S/C24H19ClN6/c25-18-10-7-11-19(14-18)28-24-29-22(26-15-17-8-3-1-4-9-17)21-16-27-31(23(21)30-24)20-12-5-2-6-13-20/h1-14,16H,15H2,(H2,26,28,29,30) |
InChI Key |
HISSSPZATUOERE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=C3C=NN(C3=NC(=N2)NC4=CC(=CC=C4)Cl)C5=CC=CC=C5 |
Origin of Product |
United States |
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